Euchrestaflavanone B
Overview
Description
The compound Euchrestaflavanone B is a complex organic molecule characterized by multiple hydroxyl groups and prenylated side chains. This compound belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Euchrestaflavanone B typically involves multiple steps, including the formation of the chromenone core and subsequent functionalization with hydroxyl and prenyl groups. Key steps may include:
Formation of the Chromenone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydroxyl radicals or through enzymatic processes.
Prenylation: Addition of prenyl groups using prenyl donors in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of biocatalysts can be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, potentially altering its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of prenylated flavonoids and their derivatives.
Biology
Biologically, the compound exhibits various activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is investigated for its potential therapeutic applications in treating diseases related to oxidative stress and inflammation.
Medicine
In medicine, the compound is explored for its potential as a natural therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of cancer and neurodegenerative diseases.
Industry
Industrially, the compound is used in the formulation of health supplements and cosmetics due to its beneficial properties. It is also studied for its potential use in food preservation and as a natural additive.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. It can interact with cellular targets such as enzymes, receptors, and signaling pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and upregulate antioxidant defense systems. Additionally, it may inhibit pro-inflammatory enzymes and modulate immune responses.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[2,4-Dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one: Lacks the prenyl groups, resulting in different biological activities.
(2S)-2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one: Contains only one prenyl group, affecting its solubility and reactivity.
Uniqueness
The presence of multiple prenyl groups in Euchrestaflavanone B enhances its lipophilicity and ability to interact with lipid membranes. This structural feature contributes to its unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-7-15-9-17(20(28)10-18(15)26)23-12-22(30)24-21(29)11-19(27)16(25(24)31-23)8-6-14(3)4/h5-6,9-11,23,26-29H,7-8,12H2,1-4H3/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNPAENNCXAVSJ-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=C(C=C1O)O)[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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